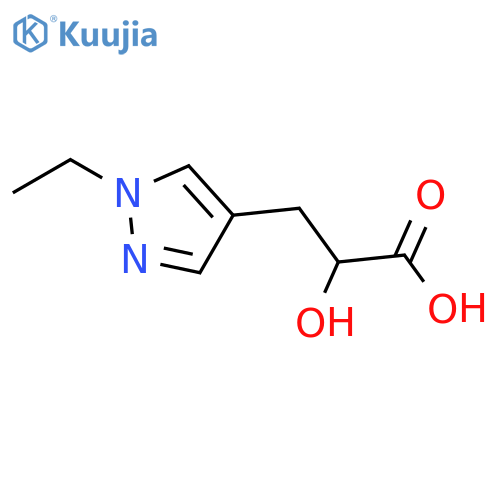Cas no 1498870-41-9 (3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid)

1498870-41-9 structure
商品名:3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid
CAS番号:1498870-41-9
MF:C8H12N2O3
メガワット:184.192481994629
MDL:MFCD21331289
CID:5160992
PubChem ID:65946972
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-propanoic acid, 1-ethyl-α-hydroxy-
- 3-(1-Ethyl-1h-pyrazol-4-yl)-2-hydroxypropanoic acid
- 3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid
-
- MDL: MFCD21331289
- インチ: 1S/C8H12N2O3/c1-2-10-5-6(4-9-10)3-7(11)8(12)13/h4-5,7,11H,2-3H2,1H3,(H,12,13)
- InChIKey: MXUNINRYVZFMTC-UHFFFAOYSA-N
- ほほえんだ: C(C1C=NN(CC)C=1)C(O)C(=O)O
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-319216-0.5g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.5g |
$739.0 | 2023-09-05 | ||
| Enamine | EN300-319216-10.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 10.0g |
$5528.0 | 2023-02-24 | ||
| Enamine | EN300-319216-1g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 1g |
$770.0 | 2023-09-05 | ||
| Enamine | EN300-319216-10g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 10g |
$3315.0 | 2023-09-05 | ||
| Enamine | EN300-319216-5g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 5g |
$2235.0 | 2023-09-05 | ||
| Enamine | EN300-319216-0.05g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.05g |
$647.0 | 2023-09-05 | ||
| Enamine | EN300-319216-0.1g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.1g |
$678.0 | 2023-09-05 | ||
| Enamine | EN300-319216-1.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-319216-5.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 5.0g |
$3728.0 | 2023-02-24 | ||
| Enamine | EN300-319216-0.25g |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid |
1498870-41-9 | 0.25g |
$708.0 | 2023-09-05 |
3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1498870-41-9 (3-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid) 関連製品
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 61549-49-3(9-Decenenitrile)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量